molecular formula C9H11ClO B2716824 2-Chloro-4-ethyl-1-methoxybenzene CAS No. 1369850-65-6

2-Chloro-4-ethyl-1-methoxybenzene

Cat. No.: B2716824
CAS No.: 1369850-65-6
M. Wt: 170.64
InChI Key: PDANEMKPCQPBOO-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-1-methoxybenzene: is an aromatic compound with the molecular formula C9H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the second position, an ethyl group at the fourth position, and a methoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters such as temperature, pressure, and catalyst concentration are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed:

    From Substitution: Phenol derivatives when the chlorine atom is replaced by a hydroxyl group.

    From Oxidation: Carboxylic acid derivatives when the ethyl group is oxidized.

    From Reduction: The corresponding hydrocarbon when the chlorine atom is reduced.

Scientific Research Applications

Chemistry: 2-Chloro-4-ethyl-1-methoxybenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique substitution pattern makes it a valuable building block in organic synthesis .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can act as ligands for specific receptors or enzymes, leading to the development of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing .

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-1-methoxybenzene in chemical reactions typically involves the interaction of its functional groups with specific reagents. For example, in nucleophilic aromatic substitution, the chlorine atom is displaced by a nucleophile, forming a new bond with the aromatic ring. The methoxy group can stabilize the intermediate through resonance, facilitating the reaction .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4-ethyl-1-methoxybenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups allows for versatile chemical transformations and applications .

Properties

IUPAC Name

2-chloro-4-ethyl-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDANEMKPCQPBOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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